molecular formula C24H25NO3 B2567574 N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 1396713-81-7

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2567574
CAS No.: 1396713-81-7
M. Wt: 375.468
InChI Key: ZTUOXGUGBUUDSE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a biphenyl core, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-biphenylcarboxylic acid with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropan-1-amine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow for hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The biphenyl core provides structural rigidity, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide
  • N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxylate
  • N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxylamide

Uniqueness

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-[1,1’-biphenyl]-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-24(27,16-18-8-14-22(28-2)15-9-18)17-25-23(26)21-12-10-20(11-13-21)19-6-4-3-5-7-19/h3-15,27H,16-17H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUOXGUGBUUDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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